6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound classified under the category of tetrahydroisoquinolines. This compound features a phenyl group and two ethoxy substituents at the 6 and 7 positions of the tetrahydroisoquinoline framework. It is recognized for its potential biological activities and applications in medicinal chemistry.
The synthesis of 6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. Common methods include:
A typical synthetic route may start with the condensation of phenethylamine with appropriate aldehydes or ketones, followed by cyclization to form the isoquinoline ring. Subsequent alkylation introduces the ethoxy groups at the desired positions .
Key structural data includes bond angles and lengths typical for tetrahydroisoquinolines. The presence of ethoxy groups influences both steric and electronic properties, which can affect reactivity and biological activity.
6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently. Understanding these parameters is crucial for optimizing yields in synthetic applications .
Relevant data suggest that these properties are essential for its application in drug development and research .
6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several potential applications:
Its unique structural features make it a candidate for further exploration in drug design aimed at treating conditions such as depression or schizophrenia .
The stereogenic center at C1 of the 1-phenyltetrahydroisoquinoline scaffold necessitates precise synthetic strategies for enantiomeric control, crucial for applications in asymmetric catalysis and medicinal chemistry.
The Petasis reaction coupled with Pomeranz-Fritsch-Bobbitt cyclization provides a powerful diastereoselective route to chiral tetrahydroisoquinolines. A demonstrated pathway involves the synthesis of N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, a key morpholinone intermediate. This intermediate undergoes diastereoselective cyclization under acidic conditions to yield (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. The chiral environment within the morpholinone ring enforces facial selectivity during ring closure, achieving diastereomeric ratios exceeding 7:1. Subsequent hydrolysis and decarboxylation steps afford enantiomerically enriched 6,7-dimethoxy-1-phenyl-THIQ derivatives, which serve as precursors for the 6,7-diethoxy analogs through etherification [2]. This approach exemplifies the utility of chiral auxiliaries embedded within heterocyclic templates for stereochemical guidance [8].
Table 1: Diastereoselective Synthesis via Morpholinone Intermediates
Starting Material | Morpholinone Intermediate | Cyclization Conditions | Product (Configuration) | Yield (%) |
---|---|---|---|---|
(S)-Phenylglycinol + 3,4-Dimethoxyphenylboronic acid | N-(2,2-diethoxyethyl)-5-phenyl-1,4-oxazin-2-one | BF₃·OEt₂, DCM, 0°C to RT | (S)-6,7-Dimethoxy-THIQ carboxylic acid | 65 |
(R)-Phenylalaninol + Veratraldehyde | 3-(3,4-Dimethoxyphenyl)-5-methyl-1,4-oxazin-2-one | PPA, 80°C | (R)-6,7-Dimethoxy-THIQ methyl ester | 58 |
Catalytic asymmetric hydrogenation and transfer hydrogenation offer efficient routes to enantiopure 1-phenyl-THIQs. Chiral ruthenium-(BINAP) complexes catalyze the enantioselective reduction of 1-phenyl-3,4-dihydroisoquinoline precursors. Using [RuCl((R)-BINAP)(p-cymene)Cl] as a catalyst under hydrogen pressure (50 bar), the reduction proceeds with enantiomeric excesses (ee) exceeding 90% for the S-enantiomer. Alternatively, asymmetric transfer hydrogenation employing HCO₂H/Et₃N as the hydrogen source and TsDPEN-derived Ru or Ir catalysts achieves comparable enantioselectivity (85–92% ee) under milder conditions [3] [5].
Lewis acid-catalyzed enantioselective Pictet-Spengler reactions provide direct access to the chiral THIQ core. Chiral phosphoric acids (e.g., TRIP = 3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) catalyze the cyclocondensation of 2-(3,4-diethoxyphenyl)ethylamine with aldehydes, yielding 1-substituted-THIQs with ee values of 88–94%. For 1-phenyl derivatives, benzaldehyde derivatives react via this pathway, though achieving high enantioselectivity requires careful optimization of the 6,7-diethoxy group’s steric and electronic properties [8].
Regioselective introduction of ethoxy groups at C6 and C7 typically occurs early in the synthesis, leveraging the inherent electronic bias of the catechol or dimethoxy precursor systems. Directed ortho-metalation (DoM) provides a robust strategy: protection of the THIQ nitrogen as a N,N-diethylcarbamate allows directed lithiation at C8 (adjacent to the C7 methoxy group). Subsequent transmetallation with zinc chloride and Negishi coupling or electrophilic quenching enables C8 functionalization. Hydrolysis of the carbamate then restores the free amine. Alternatively, electrophilic halogenation (bromination or iodination) using reagents like NBS selectively targets C5 or C8 of 6,7-dimethoxy-THIQs, providing handles for cross-coupling. The dimethoxy precursors can then be selectively demethylated using BBr₃ in DCM at −78°C, preferentially cleaving the less hindered meta-methoxy group to yield the C7-phenol. Ethylation is then achieved via Williamson ether synthesis using iodoethane and K₂CO₃ in acetone [6] [8].
The 1-phenyl group offers a versatile site for diversification via electrophilic aromatic substitution (EAS) or transition metal-catalyzed cross-coupling. Suzuki-Miyaura coupling is particularly effective: palladium-catalyzed coupling of 1-(4-bromophenyl)-6,7-diethoxy-THIQ with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C) introduces diverse biaryl substituents (Table 2).
Table 2: Late-Stage Modification of the 1-Phenyl Substituent via Cross-Coupling
THIQ Bromide Precursor | Coupling Partner | Catalyst System | Product | Yield (%) |
---|---|---|---|---|
1-(4-Bromophenyl)-6,7-diethoxy-THIQ | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(Biphenyl-4-yl)-6,7-diethoxy-THIQ | 85 |
1-(3-Bromophenyl)-6,7-diethoxy-THIQ | 4-Pyridylboronic acid pinacol ester | Pd(dppf)Cl₂, K₃PO₄ | 1-(3-(Pyridin-4-yl)phenyl)-6,7-diethoxy-THIQ | 78 |
1-(4-Bromophenyl)-6,7-diethoxy-THIQ | 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | Methyl 4'-(6,7-diethoxy-3,4-dihydroisoquinolin-1(2H)-yl)-[1,1'-biphenyl]-4-carboxylate | 82 |
Directed metalation of the 1-phenyl ring is achievable after N-protection. Using a bulky N-Boc group allows ortho-lithiation (t-BuLi, TMEDA, Et₂O, −78°C) and trapping with electrophiles (e.g., DMF for aldehydes, I₂ for iodination). Deprotection then yields ortho-functionalized 1-phenyl-6,7-diethoxy-THIQs. Reductive amination offers another route: condensation of 6,7-diethoxy-1-phenyl-THIQ with aldehydes (NaBH₃CN, AcOH, MeOH) introduces aminoalkyl substituents on the nitrogen, though this modifies the N-atom rather than the phenyl ring itself [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1